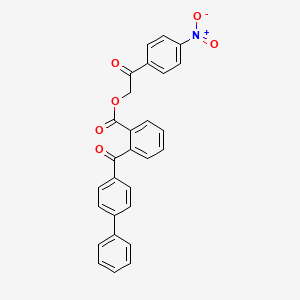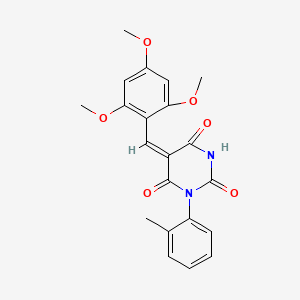![molecular formula C19H19N3O2S B4703984 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B4703984.png)
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]indoline
Overview
Description
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]indoline, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]indoline works by binding to the catalytic domain of PKC, which prevents the enzyme from phosphorylating its substrates. This leads to a decrease in PKC activity and downstream signaling pathways. This compound has been shown to be a more potent inhibitor of PKC than other commonly used inhibitors such as staurosporine and bisindolylmaleimide.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer, improve glucose tolerance in diabetic mice, and reduce inflammation in models of arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]indoline in lab experiments is its specificity for PKC. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of PKC in various cellular processes. However, this compound does have some limitations. It is a relatively large molecule, which can limit its ability to penetrate cell membranes. Additionally, this compound has been shown to be cytotoxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research on 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]indoline. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, this compound could be used to study the role of PKC in other diseases beyond cancer and diabetes, such as cardiovascular disease or neurodegenerative disorders.
Scientific Research Applications
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]indoline has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. PKC has been implicated in many diseases, including cancer, diabetes, and Alzheimer's disease, and this compound has been used to investigate the potential therapeutic benefits of PKC inhibition. This compound has also been used to study the role of PKC in signal transduction pathways, gene expression, and cell cycle regulation.
properties
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-19(15(2)22(20-14)17-9-4-3-5-10-17)25(23,24)21-13-12-16-8-6-7-11-18(16)21/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAXDTQWACPQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4703904.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4703905.png)

![methyl (2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate](/img/structure/B4703910.png)
![N~1~-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4703911.png)
![2-(1-naphthyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4703922.png)
![1-(5-chloro-2-methylphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4703925.png)
![5-cyclopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4703950.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4703963.png)

![3-benzyl-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4703992.png)

![(2-bromobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4704000.png)
![2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B4704014.png)